

# Spectroscopic Characterization of 3-Aminodibenzofuran: A Technical Guide

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## Compound of Interest

Compound Name: 3-Aminodibenzofuran

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This technical guide provides an in-depth overview of the spectroscopic characterization of **3-Aminodibenzofuran** (CAS No: 4106-66-5), a crucial heterocyclic amine with applications in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway.

## Molecular Structure and Properties

- IUPAC Name: dibenzo[b,d]furan-3-amine
- Synonyms: 3-Dibenzofuranamine, 2-Aminodiphenylenoxyd
- Molecular Formula: C<sub>12</sub>H<sub>9</sub>NO[1]
- Molecular Weight: 183.21 g/mol [1]

## Spectroscopic Data

The structural elucidation of **3-Aminodibenzofuran** relies on a combination of spectroscopic techniques. The following sections present the available quantitative data.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the **3-Aminodibenzofuran** molecule. The spectrum is characterized by the N-H stretching vibrations of the primary amine and the C-O-C stretching of the furan ring.

Wavenumber (cm <sup>-1</sup> )	Assignment
3400 - 3200	N-H stretching (primary amine)
1620 - 1580	N-H bending (primary amine)
1480 - 1440	Aromatic C=C stretching
1250 - 1200	Aryl C-N stretching
1100 - 1020	Aryl C-O-C stretching

Note: The above data is based on the condensed phase (KBr pellet) IR spectrum available from the NIST Chemistry WebBook.[\[1\]](#)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of **3-Aminodibenzofuran** and provides insights into its fragmentation pattern.

m/z	Interpretation
183	Molecular ion [M] <sup>+</sup>
155	[M-CO] <sup>+</sup>
154	[M-HCN-CO] <sup>+</sup>
128	[C <sub>10</sub> H <sub>8</sub> ] <sup>+</sup>
127	[C <sub>10</sub> H <sub>7</sub> ] <sup>+</sup>

Note: Data is derived from the electron ionization mass spectrum from the NIST Mass Spectrometry Data Center.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally-derived  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3-Aminodibenzofuran** are not readily available in the public domain, data for the isomeric 1-Aminodibenzofuran can be used for illustrative purposes. It is crucial to note that the chemical shifts will differ for the 3-amino isomer due to the different substitution pattern on the dibenzofuran core.

Illustrative Data for 1-Aminodibenzofuran:[2]

$^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.27	t	8.4	Ar-H
7.61	d	8.0	Ar-H
7.43-7.39	m	-	Ar-H
7.22	t	8.0	Ar-H
6.85	d	7.6	Ar-H
6.64	d	8.0	Ar-H

| 5.87 | s | - | -NH<sub>2</sub> |

$^{13}\text{C}$  NMR (100 MHz, DMSO- $\text{d}_6$ ):

**Chemical Shift ( $\delta$ , ppm)****157.35**

154.81

144.92

128.74

125.85

124.20

122.99

122.03

111.10

109.52

108.63

| 99.14 |

## UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for **3-Aminodibenzofuran** is not readily available. Generally, aromatic amines exhibit strong absorption bands in the UV region. For comparison, benzofuran derivatives typically show two main absorption bands around 280-290 nm and a shoulder at 325-350 nm.[3][4][5]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Sample Preparation

For all spectroscopic analyses, it is imperative to use a purified sample of **3-Aminodibenzofuran**. Standard purification techniques such as recrystallization or column

chromatography should be employed to ensure the removal of impurities that may interfere with spectral acquisition.

## Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy
- Sample Preparation: A small amount of finely ground **3-Aminodibenzofuran** (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument: A Perkin-Elmer spectrum 100 series spectrophotometer or equivalent.[\[2\]](#)
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Technique: Electron Ionization Mass Spectrometry (EI-MS)
- Sample Introduction: A dilute solution of **3-Aminodibenzofuran** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - $^1\text{H}$  NMR: 5-10 mg of **3-Aminodibenzofuran** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
  - $^{13}\text{C}$  NMR: 20-50 mg of **3-Aminodibenzofuran** is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Instrument: A Bruker Avance III NMR spectrometer operating at a  $^1\text{H}$  resonance frequency of 300 MHz or higher.[\[6\]](#)
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **3-Aminodibenzofuran** is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.
- Instrument: A Shimadzu UV-Vis spectrophotometer or equivalent.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a quartz cuvette with a 1 cm path length. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

## Metabolic Pathway Visualization

**3-Aminodibenzofuran** is a known procarcinogen that undergoes metabolic activation *in vivo*. The following diagram illustrates the key steps in this bioactivation pathway, which involves cytochrome P450 enzymes and sulfotransferases.

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Caption: Metabolic activation pathway of **3-Aminodibenzofuran**.

## Conclusion

The spectroscopic characterization of **3-Aminodibenzofuran** provides a comprehensive understanding of its molecular structure. While IR and mass spectral data are well-defined, further research is needed to fully document the experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and UV-Vis spectroscopic properties of this compound. The provided protocols offer a standardized approach for researchers to obtain this critical data, ensuring consistency and comparability across studies. Understanding the metabolic fate of this compound is also crucial for its development in pharmaceutical applications.

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